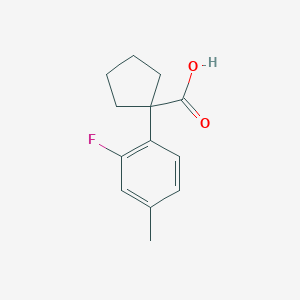
1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a 2-fluoro-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzene and cyclopentanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 2-fluoro-4-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization: The intermediate compound undergoes cyclization to form the cyclopentane ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on signaling pathways and biochemical processes.
Antioxidant Activity: Potential antioxidant properties that protect cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid
- 1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Uniqueness
1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the fluoro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopentane ring and carboxylic acid group provides distinct properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C13H15FO2 |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
1-(2-fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO2/c1-9-4-5-10(11(14)8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
Clave InChI |
SAKNZRRZWTYJNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2(CCCC2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


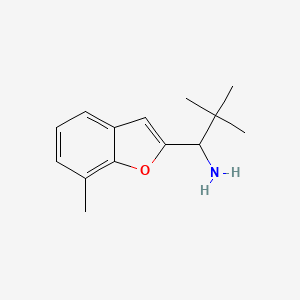
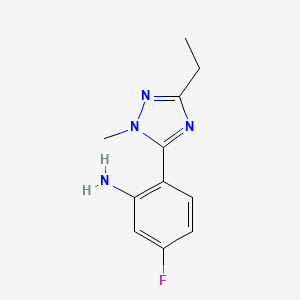

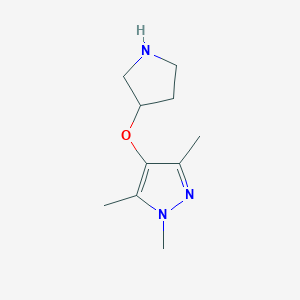
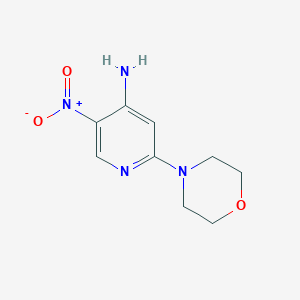

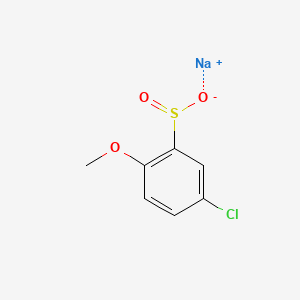

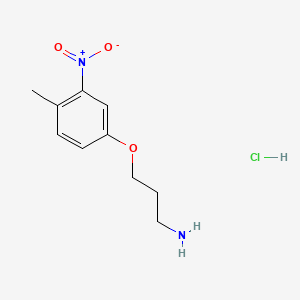



![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)

